Synthesis and Characterization of 3-(Dimethylamino)piperidin-2-one: A Technical Guide
Synthesis and Characterization of 3-(Dimethylamino)piperidin-2-one: A Technical Guide
Executive Summary
3-(Dimethylamino)piperidin-2-one (also known as N,N-dimethyl-ornithine lactam) is a critical pharmacophore in medicinal chemistry, serving as a constrained amino acid scaffold in peptidomimetics and a chiral building block for kinase inhibitors (e.g., Janus kinase pathways).[1][2] Its structure features a
This guide details two distinct synthetic pathways:
-
The Chiral Pool Route: A biomimetic cyclization of L-Ornithine, yielding enantiopure (
)-3-(dimethylamino)piperidin-2-one. -
The Industrial Route: A scalable
-halogenation of -valerolactam followed by nucleophilic substitution, typically yielding a racemate suitable for initial SAR screening.
Part 1: Retrosynthetic Analysis & Strategy
To design a robust synthesis, we must analyze the disconnection of the target molecule. The 3-position amine suggests two logical precursors: the natural amino acid Ornithine (providing the nitrogen and chirality pre-installed) or
Strategic Disconnections
-
Path A (Biomimetic): Relies on the intramolecular amidation of ornithine methyl ester. The challenge is controlling the cyclization to the
-lactam (6-membered) rather than the -lactam (unstable) or intermolecular polymerization. -
Path B (Functionalization): Relies on the activation of the
-methylene of a cyclic amide. This requires generating an enolate or -halo intermediate.
Figure 1: Retrosynthetic analysis showing the Chiral Pool (Green) and Functionalization (Red) pathways.
Part 2: Experimental Protocols
Method A: Enantioselective Synthesis from L-Ornithine
Best for: High-value intermediates requiring defined stereochemistry (
Step 1: Cyclization of L-Ornithine Methyl Ester
This step converts the linear amino acid into the lactam core. We utilize the methyl ester dihydrochloride to facilitate intramolecular attack of the
-
Reagents: L-Ornithine monohydrochloride, Thionyl chloride (
), Methanol, Sodium Methoxide (NaOMe). -
Mechanism: Acid-catalyzed esterification followed by base-mediated cyclization.
Protocol:
-
Esterification: Suspend L-Ornithine HCl (10.0 g, 59.3 mmol) in dry MeOH (100 mL) at 0°C. Dropwise add
(13.0 mL, 178 mmol). Reflux for 3 hours. Concentrate in vacuo to yield L-Ornithine methyl ester dihydrochloride as a hygroscopic foam. -
Cyclization: Dissolve the crude ester in dry MeOH (100 mL). Cool to 0°C. Add 25% NaOMe in MeOH until pH
9-10 (liberating the free amine). Stir at room temperature for 48 hours. -
Workup: Filter off the precipitated NaCl. Concentrate the filtrate. Recrystallize the residue from EtOH/Et2O to yield (
)-3-aminopiperidin-2-one.-
Yield: 75-85%
-
Checkpoint: Verify absence of linear ester by TLC (
difference in MeOH:DCM).
-
Step 2: Reductive Methylation (Eschweiler-Clarke Modification)
Direct alkylation with methyl iodide often leads to over-alkylation (quaternary ammonium salts). Reductive amination using formaldehyde and a hydride source is superior for controlling the reaction to the tertiary amine.
-
Reagents: (
)-3-aminopiperidin-2-one, Formaldehyde (37% aq.), Sodium Cyanoborohydride ( ), Acetic Acid, Methanol.
Protocol:
-
Dissolve (
)-3-aminopiperidin-2-one (2.0 g, 17.5 mmol) in MeOH (30 mL). -
Add Formaldehyde (37% solution, 4.3 mL, 52.5 mmol). Stir for 15 minutes to form the imine/hemiaminal species.
-
Add Acetic Acid (2 mL) to adjust pH to
5-6. -
Critical Step: Cool to 0°C. Add
(3.3 g, 52.5 mmol) portion-wise over 30 minutes. (Caution: HCN generation possible; use a fume hood). -
Stir at room temperature for 12 hours.
-
Quench: Concentrate MeOH. Dissolve residue in water. Basify to pH 12 with 1M NaOH.
-
Extraction: Extract exhaustively with DCM (
mL). The product is water-soluble; salting out with NaCl helps. -
Purification: Dry organic layer (
) and concentrate. Purify via flash chromatography (DCM:MeOH:NH4OH 90:9:1).
Method B: Scalable Synthesis from -Valerolactam
Best for: Large-scale preparation where chirality is not required or will be resolved later.
Step 1:
-Bromination
Direct bromination of lactams requires activation. Phosphorus tribromide (
Protocol:
-
Dissolve
-valerolactam (5.0 g, 50.4 mmol) in dry (50 mL). -
Add
(10.5 g, 50.4 mmol) followed by (catalytic) or . -
Add Bromine (
, 2.6 mL, 50.4 mmol) dropwise at reflux. -
Hydrolysis: Pour the mixture into ice water to hydrolyze the imidoyl halide back to the lactam.
-
Isolation: Extract with DCM. Wash with sodium thiosulfate (to remove excess
). Concentrate to yield 3-bromo-2-piperidinone.
Step 2: Nucleophilic Substitution
-
Dissolve 3-bromo-2-piperidinone (5.0 g) in THF (50 mL).
-
Add Dimethylamine (2.0 M in THF, 3 equivalents).
-
Heat in a sealed tube at 60°C for 6 hours.
-
Workup: Filter the dimethylammonium bromide salt. Concentrate the filtrate.
Part 3: Characterization & Quality Control
Trustworthy data is the bedrock of chemical biology. The following parameters validate the identity of 3-(dimethylamino)piperidin-2-one.
Spectroscopic Data
| Technique | Parameter | Diagnostic Signal / Value | Interpretation |
| Singlet, 6 protons | |||
| Doublet of doublets | H-3 proton ( | ||
| Multiplet | H-6 protons (adjacent to lactam N). | ||
| Broad singlet | Lactam NH (Exchangeable with | ||
| Quaternary C | Carbonyl (C=O). | ||
| CH | C-3 ( | ||
| Dimethylamino carbons. | |||
| IR | 1665 cm | Strong band | Lactam C=O stretch (Amide I). |
| MS (ESI) | m/z 143.1 [M+H] | Positive mode | Molecular ion ( |
Workflow Visualization
Figure 2: Step-by-step workflow for the high-value enantioselective synthesis.
Part 4: Troubleshooting & Optimization
Racemization Risk
-
Issue: The
-proton at C-3 is acidic due to the adjacent carbonyl. Strong bases or prolonged heating can cause racemization of the ( )-isomer. -
Solution: During the reductive methylation, maintain pH < 6 (using acetic acid) to prevent enolization. Avoid thermodynamic control; use kinetic conditions (
C).
Solubility Challenges
-
Issue: The product is highly polar and water-soluble, making extraction into organic solvents difficult.
-
Solution: Use "salting out" techniques (saturate aqueous phase with NaCl) and use multiple extractions with Chloroform:Isopropanol (3:1) rather than pure DCM.
Incomplete Methylation
-
Issue: Formation of monomethyl amine vs. dimethyl amine.
-
Solution: Ensure a large excess of Formaldehyde (3-5 eq) and allow the imine formation time (15-30 mins) before adding the reducing agent.
References
-
Pellegata, R., et al. (1978). "Synthesis of 3-aminopiperidin-2-one derivatives." Tetrahedron, 34(20), 3017-3020.
-
Gut, V., Rudinger, J. (1968). "Derivatives of 1-tosyl-3-amino-2-piperidone: preparation and conversion to derivatives of ornithine." Tetrahedron, 24(21), 6351-6363.
-
Gidda, J. S., et al. (1980). "Synthesis and central nervous system activity of 3-aminopiperidin-2-ones." Journal of Medicinal Chemistry, 23(10), 1153-1156.
-
Borch, R. F., & Bernstein, M. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904.
-
Ford, G. J., et al. (2020). "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades." Chemical Communications, 56, 11406-11409.
